molecular formula C7H3FN2O2 B1304139 3-Fluoro-4-nitrobenzonitrile CAS No. 218632-01-0

3-Fluoro-4-nitrobenzonitrile

Cat. No.: B1304139
CAS No.: 218632-01-0
M. Wt: 166.11 g/mol
InChI Key: OZXCOGPRBUSXLE-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitrobenzonitrile is an organic compound with the molecular formula C7H3FN2O2. It is a white crystalline solid that is slightly soluble in water but more soluble in organic solvents such as alcohols and ethers. This compound is used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-4-nitrobenzonitrile can be synthesized through a nitration reaction. The process involves mixing 3-fluorobenzonitrile with concentrated nitric acid and sulfuric acid. The reaction is controlled by adjusting the temperature and time, followed by gradual heating. The product is then isolated through washing and crystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoro-4-nitrobenzonitrile is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the development of fluorescent probes and other biochemical tools.

    Medicine: This compound is a key intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-fluoro-4-nitrobenzonitrile depends on its application. In chemical reactions, it acts as an electrophile due to the electron-withdrawing effects of the nitro and cyano groups. This makes it reactive towards nucleophiles in substitution reactions. In biological systems, its mechanism of action would depend on the specific biochemical pathway it is involved in, often targeting specific enzymes or receptors .

Comparison with Similar Compounds

  • 4-Fluoro-3-nitrobenzonitrile
  • 2-Fluoro-5-nitrobenzonitrile
  • 3-Fluoro-4-methylbenzonitrile

Comparison: 3-Fluoro-4-nitrobenzonitrile is unique due to the specific positioning of the fluoro and nitro groups on the benzene ring, which influences its reactivity and physical properties. Compared to 4-fluoro-3-nitrobenzonitrile, it has different electronic effects due to the position of the substituents, leading to variations in reactivity and applications .

Biological Activity

3-Fluoro-4-nitrobenzonitrile (CAS No. 218632-01-0) is an aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological properties, synthesis, and applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H3FN2O2C_7H_3FN_2O_2 and features a nitrile group (-C≡N) along with a nitro group (-NO₂) and a fluorine atom attached to a benzene ring. The presence of these functional groups contributes to its reactivity and biological activity.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that nitroaromatic compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell survival and death .

Case Study: Cytotoxic Effects
A study highlighted the cytotoxic effects of nitro-substituted benzonitriles on human cancer cell lines. The results demonstrated that these compounds could effectively inhibit cell proliferation, suggesting their potential as anticancer agents .

CompoundIC50 (µM)Cancer Cell Line
This compound10.5HeLa (Cervical Carcinoma)
4-Nitrobenzonitrile12.3MCF-7 (Breast Cancer)
2-Nitrobenzonitrile15.0A549 (Lung Cancer)

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Compounds containing nitro groups are known for their effectiveness against a range of bacteria and fungi. Preliminary studies suggest that this compound may exhibit bactericidal effects against Gram-positive bacteria .

Research Findings: Antimicrobial Screening
A screening assay revealed that this compound demonstrated notable activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 25 µg/mL, indicating its potential as an antimicrobial agent .

Synthesis and Applications

This compound can be synthesized through various methods including nucleophilic substitution reactions and coupling reactions such as Suzuki coupling . Its ability to act as an intermediate in the synthesis of other biologically active compounds highlights its importance in pharmaceutical chemistry.

Synthesis Pathway Example:

  • Starting Material: 3-Fluorobenzonitrile
  • Reagent: Nitric acid (HNO₃)
  • Reaction Conditions: Refluxing in concentrated sulfuric acid
  • Product: this compound

Safety and Toxicology

While exploring the biological activities of this compound, it is crucial to consider its safety profile. Toxicological assessments indicate that while it exhibits biological activity, further studies are necessary to fully understand its safety parameters and potential side effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Fluoro-4-nitrobenzonitrile, and what reaction conditions optimize yield?

  • Methodological Answer : A high-yield (94%) microwave-assisted synthesis involves reacting this compound with 2-bromophenol under controlled conditions to form 3-(2-bromophenoxy)-4-nitrobenzonitrile . Phase transfer catalysts (e.g., tetrabutylammonium bromide) and optimized temperature/pressure conditions enhance reaction efficiency in related fluorinated nitriles . Key parameters include:

ParameterExample ValueImpact on Yield
Microwave power300-500 WAccelerates reaction kinetics
SolventDMF or acetonitrilePolarity affects solubility
Reaction time10-30 minutesMinimizes side reactions

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • NMR : The 1^1H-NMR spectrum shows distinct aromatic proton signals (e.g., δ 8.05 ppm for nitro-adjacent protons) and coupling constants (e.g., J=8.2HzJ = 8.2 \, \text{Hz}) indicative of fluorine substituents .
  • IR : Stretching vibrations for -CN (~2220 cm1^{-1}) and -NO2_2 (~1520 cm1^{-1}) confirm functional groups .
  • Mass Spec : Molecular ion peaks at m/z 166.11 (M+^+) align with the molecular formula C7_7H3_3FN2_2O2_2 .

Q. What physicochemical properties influence the reactivity of this compound?

  • Methodological Answer :

  • Electron-withdrawing effects : The nitro (-NO2_2) and cyano (-CN) groups deactivate the aromatic ring, directing electrophilic substitution to specific positions (meta/para to substituents) .
  • Solubility : Limited solubility in polar solvents (e.g., water) necessitates use of DMF or DMSO for reactions .
  • Thermal stability : Decomposition above 200°C requires controlled heating in synthetic protocols .

Advanced Research Questions

Q. How do electron-withdrawing groups influence regioselectivity in substitution reactions?

  • Methodological Answer : The nitro group directs nucleophilic aromatic substitution to the para position relative to itself, while the fluorine atom exerts ortho/para-directing effects. Computational studies (e.g., Fukui function analysis) predict reactive sites, validated experimentally via product isolation . For example, reduction of the nitro group to -NH2_2 using Pd/C and H2_2 yields 3-fluoro-4-aminobenzonitrile, confirming regioselectivity .

Q. What challenges arise in X-ray crystallography of nitro-substituted benzonitriles?

  • Methodological Answer : Nitro groups introduce disorder due to rotational freedom, complicating electron density maps. SHELX software (e.g., SHELXL-2018) resolves this via twin refinement and anisotropic displacement parameters. For 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile, hydrogen bonding between -CN and hydroxyl groups stabilizes the crystal lattice, aiding structure determination .

Q. How can contradictory CAS registry entries be resolved analytically?

  • Methodological Answer : Discrepancies (e.g., CAS 218632-01-0 vs. 17417-09-3 ) require cross-verification:

  • Chromatography : HPLC retention times compared to reference standards.
  • Spectroscopic cross-correlation : Match IR/NMR data with published spectra .
  • Elemental analysis : Confirm %C, %H, %N align with C7_7H3_3FN2_2O2_2 (theoretical: C 50.63%, H 1.82%, N 16.86%) .

Q. Data Contradiction Analysis

  • CAS Registry Conflict : cites CAS 218632-01-0, while lists 17417-09-3. This discrepancy may stem from database errors or isomer misassignment. Resolution involves synthesizing both candidates and comparing properties (e.g., melting points, spectral data) .

Q. Methodological Recommendations

  • Synthetic Optimization : Use design of experiments (DoE) to screen reaction variables (temperature, catalyst loading) for scalable protocols.
  • Structural Validation : Combine XRD with DFT calculations (e.g., Gaussian-09) to predict and confirm molecular geometries .

Properties

IUPAC Name

3-fluoro-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXCOGPRBUSXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382638
Record name 3-Fluoro-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218632-01-0
Record name 3-Fluoro-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-nitrobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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